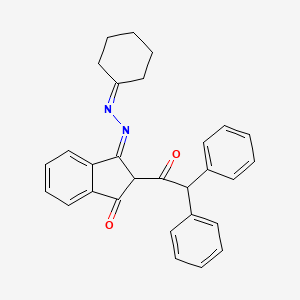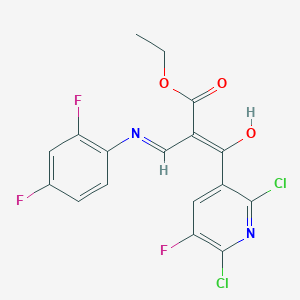
MIXED BED RESIN TMD-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mixed Bed Resin TMD-8 is a self-indicating ion exchange resin composed of a mixture of strong cation and strong anion exchange resins. This resin is designed to change color from blue-green to amber when its exchange capacity is reached, making it useful for monitoring the ion exchange process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mixed Bed Resin TMD-8 is synthesized by combining strong cation exchange resins and strong anion exchange resins in a 1:1 ratio. The cation exchange resin is typically made from sulfonated polystyrene, while the anion exchange resin is made from quaternized polystyrene. These resins are then mixed and conditioned to achieve the desired properties .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of styrene followed by sulfonation to create the cation exchange resin. The anion exchange resin is produced by polymerizing styrene and then quaternizing it with a suitable amine. The two resins are then mixed in the appropriate ratio and conditioned to ensure uniformity and performance .
Chemical Reactions Analysis
Types of Reactions
Mixed Bed Resin TMD-8 primarily undergoes ion exchange reactions. These reactions involve the exchange of ions between the resin and the surrounding solution. The resin can exchange cations and anions simultaneously, making it effective for deionization and purification processes .
Common Reagents and Conditions
The ion exchange reactions involving this compound typically occur in aqueous solutions. Common reagents include acids, bases, and salts. The reactions are usually carried out at room temperature and neutral pH, although the resin can operate across a wide pH range (0-14) .
Major Products Formed
The major products formed from the ion exchange reactions involving this compound are the purified water and the exchanged ions. For example, when used in water purification, the resin removes cations and anions from the water, resulting in deionized water .
Scientific Research Applications
Mixed Bed Resin TMD-8 has a wide range of scientific research applications, including:
Chemistry: Used in chromatography for the separation and purification of compounds.
Biology: Employed in the purification of biological samples, such as proteins and nucleic acids.
Medicine: Utilized in the preparation of pharmaceutical products by removing impurities.
Industry: Applied in water treatment processes to produce high-purity water for industrial applications
Mechanism of Action
The mechanism of action of Mixed Bed Resin TMD-8 involves the exchange of ions between the resin and the surrounding solution. The cation exchange resin component exchanges hydrogen ions for cations in the solution, while the anion exchange resin component exchanges hydroxide ions for anions. This dual exchange process effectively removes both cations and anions from the solution, resulting in deionized water .
Comparison with Similar Compounds
Similar Compounds
AmberLite™ MB20: Another mixed bed resin with similar ion exchange properties.
Amberlite™ HPR4811 Cl Anion Exchange Resin: Primarily an anion exchange resin but can be used in combination with cation exchange resins.
AmberLite™ MB: A mixed bed resin used for similar applications
Uniqueness
Mixed Bed Resin TMD-8 is unique due to its self-indicating property, which allows users to easily monitor the exchange capacity. This feature is particularly useful in applications where precise control of ion exchange is critical .
Properties
CAS No. |
100915-97-7 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane](/img/structure/B1165590.png)



